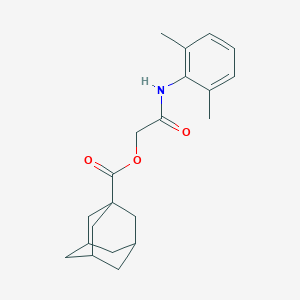
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate, also known as DADMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DADMAC is a quaternary ammonium salt that is derived from the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid.
Wirkmechanismus
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. It has been shown to disrupt the cell membrane and increase the permeability of the membrane. This compound has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have antimicrobial properties and has been used as a disinfectant in water treatment. It has also been shown to have antifungal properties and has been used in the treatment of fungal infections. This compound has been shown to have low toxicity and has been used in the preparation of biocompatible materials.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments. It is a cationic surfactant that can be easily synthesized and has low toxicity. It has been widely used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. However, this compound has limitations for lab experiments. It can interact with negatively charged surfaces, leading to nonspecific interactions. It can also disrupt the cell membrane, leading to changes in cell function.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in scientific research. It can be used in the preparation of biocompatible materials for medical applications. It can also be used in the preparation of nanoparticles for drug delivery and gene delivery systems. This compound can be used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials. Further research is needed to explore the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. This compound has several advantages for lab experiments, but also has limitations. Further research is needed to explore the potential of this compound in various scientific research applications.
Synthesemethoden
The synthesis of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields this compound as a white crystalline solid with a melting point of 194-196°C.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. This compound has also been used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials.
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-13-4-3-5-14(2)19(13)22-18(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
QMMOBBFKEICROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)
![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305609.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305611.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305612.png)